molecular formula C26H23O3S+ B12840948 2,4,6-Tris(4-methoxyphenyl)thiopyrylium

2,4,6-Tris(4-methoxyphenyl)thiopyrylium

Cat. No.: B12840948
M. Wt: 415.5 g/mol
InChI Key: NCMSOLXDXQELKL-UHFFFAOYSA-N
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Description

Electronic Effects

  • Aromaticity : Thiopyrylium retains aromatic character, but the sulfur atom’s polarizability increases electron density at the 2- and 4-positions, making them more nucleophilic compared to pyrylium.
  • Absorption Spectra : The thiopyrylium chromophore absorbs at longer wavelengths (λₘₐₓ ≈ 450–500 nm) than pyrylium (λₘₐₓ ≈ 350–400 nm) due to sulfur’s lower energy π→π* transitions.

Steric and Geometric Differences

  • Bond Lengths : The C–S bond (1.71 Å) is ~0.3 Å longer than C–O, increasing the ring’s internal diameter.
  • Torsional Strain : Bulkier 4-methoxyphenyl groups induce greater torsional strain in thiopyrylium, reducing symmetry compared to smaller substituents.

Reactivity Implications

  • Nucleophilic Attack : Thiopyrylium favors nucleophilic substitution at the 2- and 4-positions, whereas pyrylium reacts predominantly at the 2-position.
  • Thermal Stability : The sulfur atom’s weaker electronegativity lowers resonance stabilization, making thiopyrylium salts less thermally stable than their pyrylium counterparts.
Property Thiopyrylium Pyrylium
Ring Atom S O
C–X Bond Length (Å) 1.71 1.40
λₘₐₓ (nm) 450–500 350–400
Preferred Reactivity 2- and 4-positions 2-position

Properties

Molecular Formula

C26H23O3S+

Molecular Weight

415.5 g/mol

IUPAC Name

2,4,6-tris(4-methoxyphenyl)thiopyrylium

InChI

InChI=1S/C26H23O3S/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20/h4-17H,1-3H3/q+1

InChI Key

NCMSOLXDXQELKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=[S+]C(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

One-Pot Acid-Catalyzed Condensation

This method involves the direct condensation of 4-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of an acid catalyst such as p-toluenesulfonic acid (tosic acid) in a suitable solvent like 1,2-dichloroethane under reflux conditions.

  • Procedure Highlights:

    • Equimolar or slight excess amounts of 4-methoxybenzaldehyde and 4-methoxyacetophenone are combined with tosic acid monohydrate.
    • The mixture is refluxed under nitrogen atmosphere for approximately 24 hours to minimize oxidation and side reactions.
    • The reaction mixture changes color from bright red to dark red, indicating progression.
    • After cooling, the product is extracted with chloroform and washed with water to remove excess acid.
    • The crude product is precipitated by adding ether and dried under vacuum.
    • Typical yield reported is around 17% for the tosylate salt form.
  • Advantages:

    • Simplicity and directness of the one-pot approach.
    • Avoids isolation of intermediates.
  • Limitations:

    • Moderate yields.
    • Requires careful control of atmosphere to prevent oxidation.

Metathesis Reaction for Counterion Exchange

To improve the physical properties such as solubility and melting point, the tosylate salt of 2,4,6-tris(4-methoxyphenyl)pyrylium can be converted to triflimide or tetrafluoroborate salts via metathesis.

  • Procedure Highlights:

    • The tosylate salt is suspended or dissolved in acetonitrile.
    • Lithium triflimide or lithium tetrafluoroborate solution in acetonitrile is added dropwise.
    • A precipitate forms immediately, which is then refluxed for 24 hours.
    • After cooling, the solvent is removed, and the product is washed with water to remove lithium tosylate.
    • The final salt is collected by filtration and dried under vacuum.
    • Yields for triflimide salts range from 81% to 93%.
  • Benefits:

    • Enhanced solubility and optical properties.
    • Lower melting points facilitating further applications.

Alternative Synthesis via Chalcone and Acetophenone

Another common approach involves the synthesis of 2,4,6-tris(4-methoxyphenyl)pyrylium salts starting from chalcone intermediates:

  • Step 1: Preparation of chalcone by aldol condensation of 4-methoxybenzaldehyde and 4-methoxyacetophenone under alkaline conditions.
  • Step 2: Reaction of chalcone with acetophenone in acidic media to form the pyrylium salt.
  • This method often yields higher purity and better yields compared to the one-pot method.

Recent advances have demonstrated the feasibility of continuous-flow synthesis for pyrylium salts, including derivatives like 2,4,6-tris(4-methoxyphenyl)pyrylium tetrafluoroborate.

  • Key Features:

    • Reaction of chalcone, acetophenone, and tetrafluoroboric acid etherate in 1,2-dichloroethane at elevated temperatures (110–130 °C).
    • Residence times as short as 3–5 minutes under pressurized conditions.
    • Yields up to 74% reported.
    • Enables rapid, scalable synthesis with improved reproducibility.
  • Advantages:

    • Enhanced control over reaction parameters.
    • Reduced reaction times.
    • Potential for telescoped synthesis of related salts.
Method Key Reagents Conditions Yield (%) Notes
One-pot condensation 4-methoxybenzaldehyde, 4-methoxyacetophenone, tosic acid Reflux in 1,2-dichloroethane, 24 h, N2 atmosphere ~17 Simple, moderate yield, requires inert atmosphere
Metathesis for counterion exchange Tosylate salt, lithium triflimide or lithium tetrafluoroborate Reflux in acetonitrile, 24 h 81–93 Improves solubility and physical properties
Chalcone route Chalcone intermediate, acetophenone, acid catalyst Acidic medium, reflux Higher Two-step, better yields and purity
Continuous-flow synthesis Chalcone, acetophenone, HBF4·Et2O 110–130 °C, 3–5 min residence time, pressurized Up to 74 Rapid, scalable, reproducible
  • NMR Characterization:

    • ^1H NMR spectra confirm the presence of methoxy groups and aromatic protons consistent with 2,4,6-tris(4-methoxyphenyl)pyrylium structure.
    • ^13C NMR shows characteristic signals for pyrylium ring carbons and methoxy-substituted phenyl rings.
  • Physical Properties:

    • The triflimide and tetrafluoroborate salts exhibit lower melting points and enhanced solubility compared to tosylate salts.
    • Optical properties such as fluorescence are influenced by the counterion, with triflimide salts showing improved solid-state fluorescence.
  • Yields and Purity:

    • Metathesis reactions consistently yield high-purity salts with yields above 80%.
    • Continuous-flow methods provide a balance between speed and yield, suitable for scale-up.

The preparation of 2,4,6-tris(4-methoxyphenyl)thiopyrylium salts is well-established through acid-catalyzed condensation of substituted aldehydes and acetophenones, with subsequent counterion exchange to optimize properties. Advances in continuous-flow synthesis offer promising routes for efficient and scalable production. Selection of method depends on desired yield, purity, and application requirements.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-methoxyphenyl)thiopyrylium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thiopyrylium ring to a dihydrothiopyrylium derivative.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the primary applications of 2,4,6-tris(4-methoxyphenyl)thiopyrylium is as a photoinitiator in radical polymerization processes. Photoinitiators are crucial for initiating polymerization reactions when exposed to light, particularly in the production of coatings, adhesives, and 3D printing materials.

  • Mechanism : The compound absorbs light in the long-wavelength region (300-850 nm), facilitating the generation of free radicals that initiate polymerization. This property makes it suitable for applications requiring low-energy light sources, such as LED curing systems .
  • Case Study : Research has shown that this compound can effectively initiate the polymerization of acrylates at room temperature using visible light. This capability allows for more energy-efficient processes compared to traditional UV photoinitiators .

Optical Properties and Luminescence

The optical properties of this compound have been extensively studied, revealing its luminescent capabilities.

  • Fluorescence : The compound exhibits strong fluorescence in solution and solid states. In acetonitrile solutions, it emits intense green light with quantum yields that vary based on substituents on the phenyl rings .
  • Applications in Sensing : Its luminescent properties make it a candidate for use in sensors and imaging applications where fluorescence is utilized to detect specific chemical environments or biological markers .

Synthesis and Material Science

The synthesis of this compound involves straightforward chemical reactions that yield high-purity products.

  • Synthetic Pathways : The compound can be synthesized through one-pot reactions involving para-substituted aldehydes and acetophenones under acidic conditions. The resulting salts have shown excellent thermal stability with decomposition temperatures ranging from 268°C to 402°C .
  • Material Applications : Due to its thermal stability and solubility characteristics, this compound is explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiopyrylium Derivatives with Different Substituents

2,4,6-Triphenylthiopyrylium Salts
  • Structure : Replaces 4-methoxyphenyl groups with simple phenyl substituents.
  • Properties :
    • Lower electron-donating capacity due to the absence of methoxy groups.
    • Reduced stability in mass spectrometry compared to 4-methoxyphenyl analogs, as phenyl bonds fragment more readily .
    • Example: 2,4,6-Triphenylthiopyrylium perchlorate (CAS: 2930-37-2) has a molecular weight of 424.905 g/mol and is used in redox studies .
2,4,6-Tris(4-bromophenyl)pyridine
  • Structure : A pyridine derivative with brominated aryl groups (CAS: 21399-28-0, C₂₃H₁₄Br₃N ).
  • Properties :
    • Bromine substituents are electron-withdrawing, reducing electron density on the aromatic core.
    • Contrasts sharply with 2,4,6-Tris(4-methoxyphenyl)thiopyrylium, where methoxy groups enhance electron donation and photochemical activity .

Pyrylium vs. Thiopyrylium Analogs

2,4,6-Tris(4-methoxyphenyl)pyrylium Tetrafluoroborate
  • Structure : Oxygen-based pyrylium core instead of sulfur.
  • Used in [2+2] cycloadditions of styrenes, but requires aromatic hydrocarbon additives for optimal yields, unlike its thiopyrylium counterpart . Absorption spectra differ due to sulfur’s narrower HOMO-LUMO gap, making thiopyrylium salts more active under visible light (λ > 400 nm) .

Counterion Effects

Thiopyrylium salts paired with different counterions exhibit variations in solubility and stability:

Compound Counterion Molecular Weight (g/mol) Key Property
This compound Not specified 415.52 Stable at room temperature
2,4,6-Triphenylthiopyrylium phosphate Phosphate 422.43 Used in radical trapping studies
2,4,6-Triphenylthiopyrylium perchlorate Perchlorate 424.90 High solubility in polar solvents

Photochemical Performance vs. Other Photosensitizers

This compound outperforms traditional photosensitizers in specific applications:

Photosensitizer Absorption Range (nm) Redox Potential (V vs SCE) Application
This compound >400 -1.2 to +1.5 (estimated) Radical generation, polymerization
Camphorquinone (CQ) 300–500 -0.8 to +1.8 Dental resins, limited by toxicity
Eosin-Y 450–550 -1.1 to +0.6 Organic synthesis, lower efficiency
Acridinediones (AD-1/AD-2) 350–450 -1.5 to +1.2 Limited by narrow absorption

Key Findings :

  • Thiopyrylium’s broad redox window enables both oxidation and reduction pathways, unlike camphorquinone or Eosin-Y .
  • Its sulfur atom enhances intersystem crossing, promoting triplet-state reactivity for efficient radical generation .

Q & A

Basic Synthesis and Purification

Q: What synthetic routes are reported for preparing 2,4,6-Tris(4-methoxyphenyl)thiopyrylium derivatives, and what are critical reaction parameters? A:

  • Route 1: Reaction of thiopyrylium perchlorate with Grignard reagents (e.g., RMgX, R = Et, tert-Bu) in dry ether under inert atmosphere (Ar/N₂), yielding substituted thiopyrans. Temperature control (0–25°C) and stoichiometric excess of RMgX are critical to avoid side reactions .
  • Route 2: Condensation of aryl ketones with sulfur-containing precursors under acid catalysis (e.g., BF₃·OEt₂), requiring rigorous exclusion of moisture .
  • Purification: Recrystallization from ethanol or TLC on neutral alumina (petroleum ether 40–60°C) improves yield and purity .

Table 1: Synthetic Conditions Comparison

PrecursorReagent/ConditionsProduct PurityRef.
Thiopyrylium perchlorateRMgX (dry ether, Ar)>95%
Aryl ketonesBF₃·OEt₂, reflux85–90%

Characterization Techniques

Q: Which spectroscopic and crystallographic methods are most effective for characterizing thiopyrylium derivatives? A:

  • UV-Vis/fluorescence spectroscopy: Identifies π→π* transitions (λmax ~350–450 nm) and charge-transfer behavior. Solvent polarity significantly shifts absorption bands (e.g., red shift in acetonitrile vs. dichloromethane) .
  • X-ray crystallography: Resolves substituent orientation and planarity of the thiopyrylium core. Carbon-bound H atoms are modeled using riding approximations (C–H 0.95–0.98 Å) .
  • NMR (¹H/¹³C): Methoxy groups show distinct singlet peaks at δ 3.8–4.0 ppm, while aromatic protons exhibit splitting patterns dependent on substitution .

Advanced Photophysical Behavior

Q: How do solvent effects and heavy atoms influence the excited-state reactivity of thiopyrylium vs. pyrylium analogs? A:

  • Solvent polarity: Thiopyrylium exhibits stronger electron-accepting capacity in polar solvents (e.g., acetonitrile), enhancing charge-separation efficiency in photoinduced electron transfer (PET) .
  • Heavy atom effect: External heavy atoms (e.g., Ru²⁺ complexes) or substituents (e.g., Br) promote intersystem crossing (ISC), increasing triplet-state yields. Thiopyrylium’s sulfur atom intrinsically enhances spin-orbit coupling compared to oxygen in pyrylium .

Table 2: Photophysical Properties in Selected Solvents

CompoundSolventλmax (nm)Triplet Yield (%)Ref.
Thiopyrylium derivativeAcetonitrile42075
Pyrylium derivativeDichloromethane38040

Mechanistic Insights in Photoredox Catalysis

Q: What methodological approaches elucidate the role of thiopyrylium in dual-color gated photoredox systems? A:

  • Dual-wavelength irradiation: UV (365 nm) activates photoenol precursors, while visible light (450 nm) triggers thiopyrylium-mediated dithioacetal deprotection. Use time-resolved spectroscopy to monitor intermediate formation .
  • Quencher studies: Add bicyclo[2.2.1]hept-2-ene to trap reactive byproducts (e.g., radicals), confirming catalytic turnover via GC-MS or HPLC .

Structural vs. Reactivity Relationships

Q: How do substituent positions (e.g., 4-methoxy vs. 2-methoxy) alter thiopyrylium’s redox potential and catalytic efficiency? A:

  • Electron-donating groups (4-methoxy): Lower oxidation potentials (Eox ~+1.2 V vs. SCE) enhance electron-transfer kinetics. Steric hindrance from 2-methoxy groups reduces accessibility to reactive sites .
  • Comparative studies: Pyrylium analogs show faster recombination rates due to weaker spin-orbit coupling, whereas thiopyrylium stabilizes charge-transfer states longer (~µs timescale) .

Contradictions in Solvent Effect Reports

Q: How to reconcile conflicting data on solvent polarity’s impact on thiopyrylium reactivity? A:

  • Case study: Jayanthi & Ramamurthy (1998) observed higher PET efficiency in acetonitrile, but later studies noted aggregation in highly polar solvents. Resolve via:
    • Concentration-dependent UV-Vis: Check for hypsochromic shifts indicating aggregation.
    • Viscosity measurements: Correlate with diffusion-controlled quenching rates .

Advanced Applications in Ring Transformations

Q: What methodologies enable thiopyrylium’s use in synthesizing benzimidazolium derivatives? A:

  • Anhydrobase reactions: React thiopyrylium salts with 1H-benzimidazolium anhydrobases under mild conditions (RT, THF). Monitor via ¹H NMR for aryl group migration .
  • Kinetic vs. thermodynamic control: Lower temperatures favor 2,4,6-triarylphenyl products, while heating promotes rearranged isomers .

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